5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN4O2/c1-9(2)10(3,4)17-11(16-9)6-5-14-8(13)15-7(6)12/h5H,1-4H3,(H4,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDWVJPYLPXRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726155 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-61-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Miyaura borylation is the most widely employed method for introducing boronate esters into aromatic systems. For pyrimidine substrates, this involves substituting a halogen (typically bromine or iodine) at the 5-position with a pinacol boronate group. The general reaction proceeds as:
Key Parameters
Experimental Protocol
-
Substrate Preparation : 5-Bromo-2,4-diaminopyrimidine is synthesized via bromination of 2,4-diaminopyrimidine using NBS in DMF.
-
Borylation : The substrate (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3 equiv) are refluxed in dioxane (80°C, 16 h).
-
Workup : The mixture is diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography (hexanes/EtOAc 3:2).
Challenges
-
Amine Coordination : Free amines may deactivate palladium catalysts. Solutions include using bulky ligands (XPhos) or protecting amines as Boc derivatives.
-
Protodeboronation : Competitive hydrolysis of the boronate ester is mitigated by anhydrous conditions and rapid workup.
Directed C–H Borylation
Iridium-Catalyzed Activation
Directed C–H borylation leverages Ir catalysts to functionalize inert C–H bonds. For pyrimidines, the 2,4-diamine groups act as directing groups to activate the 5-position.
Reaction Conditions
Mechanistic Insights
The amine groups coordinate to Ir, facilitating oxidative addition of the C–H bond and subsequent borylation. This method avoids halogenated precursors but requires stoichiometric pinacolborane.
Yield and Limitations
Halogen-Metal Exchange and Boron Trapping
Lithium- or Magnesium-Mediated Borylation
This two-step approach involves generating a pyrimidinyl organometallic intermediate, followed by quenching with a boron electrophile.
Procedure
Data Table
| Step | Reagent/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | n-BuLi, THF, –78°C | 5-Lithio-2,4-diaminopyrimidine | 85 |
| 2 | B(OMe)₃, then pinacol | Target Compound | 62 |
Drawbacks
-
Sensitivity to moisture and side reactions (e.g., protonation).
-
Limited compatibility with free amines, necessitating protection.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Miyaura Borylation | High functional group tolerance; scalable | Requires halogenated precursor | 70–85 |
| Directed C–H Borylation | No pre-functionalization needed | Low yields; expensive Ir catalysts | 45–60 |
| Halogen-Metal Exchange | Rapid metallation step | Strict anhydrous conditions; side reactions | 50–65 |
Synthetic Applications and Derivatives
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. Key studies demonstrate:
Mechanistic Insights :
-
Transmetallation between the boronate and palladium catalyst generates an aryl-palladium intermediate, followed by reductive elimination to form C–C bonds .
-
Steric hindrance from the pinacol group slows hydrolysis but requires optimized ligand systems (e.g., SPhos) for high yields .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring undergoes SNAr at position 5 (boronated site) or positions 2/4 (aminated sites):
Key Observations :
-
Amino groups at positions 2 and 4 activate the pyrimidine ring toward electrophilic substitution but deactivate it toward nucleophilic attack unless strong electron-withdrawing groups are present .
-
Boronate esters enhance solubility in polar aprotic solvents, facilitating SNAr under mild conditions .
Coordination Chemistry and Stability
The compound forms stable complexes with transition metals, influencing its reactivity:
Stability Notes :
Scientific Research Applications
Material Science Applications
Covalent Organic Frameworks (COFs)
This compound has been utilized as a building block for the synthesis of covalent organic frameworks (COFs). COFs are crystalline materials characterized by their high surface area and porosity. The incorporation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine into COFs enhances their stability and functionality. These materials have been shown to exhibit two-photon up-conversion luminescence properties, making them suitable for applications in photonics and optoelectronics .
Photocatalytic Applications
The compound's ability to facilitate photocatalytic reactions is noteworthy. It has been reported to participate in photocatalytic hydrogen production reactions, which are crucial for sustainable energy solutions. The presence of the dioxaborolane moiety aids in the efficient transfer of electrons during these processes .
Medicinal Chemistry Applications
Antibacterial and Antiviral Properties
Research has indicated that derivatives of pyrimidine compounds can exhibit significant antibacterial and antiviral activities. The incorporation of the dioxaborolane group may enhance these properties by improving the compound's solubility and bioavailability. Studies on similar pyrimidine derivatives have shown promising results against various bacterial strains and viral infections .
Drug Development
The structural characteristics of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine make it a valuable candidate in drug development. Its ability to form stable complexes with biological targets can be exploited to design new therapeutic agents. For example, modifications to the pyrimidine core can lead to compounds with improved efficacy against specific diseases .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine involves its ability to form covalent bonds with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes and receptors, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrimidine Boronate Esters
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- Key differences : A methyl group replaces one amine at the 4-position.
- Impact : Reduced polarity compared to the diamine derivative, enhancing lipophilicity (logP increase by ~0.5 units). This modification improves membrane permeability but may reduce solubility in aqueous media .
- Reactivity : The single amine allows selective functionalization at the 2-position, useful for sequential coupling strategies.
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Key differences : Chlorine replaces both amine groups.
- Impact : Increased electrophilicity at the pyrimidine ring, accelerating cross-coupling rates with electron-rich aryl partners. However, the absence of amines limits hydrogen-bonding interactions in supramolecular applications .
- Applications : Preferred for high-yield couplings under mild conditions (e.g., room temperature, low catalyst loading) .
Heterocyclic Boronate Esters with Alternative Cores
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- Core modification : Pyridine replaces pyrimidine.
- Impact : The pyridine ring’s lower basicity (pKa ~1 vs. pyrimidine’s pKa ~3) reduces nitrogen lone pair availability, decreasing coordination to transition metal catalysts. The trifluoromethyl group enhances metabolic stability in vivo .
- Molecular weight : 288.07 g/mol, slightly lower than the pyrimidine-based diamine .
5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine
Substituent Position and Electronic Effects
- Meta vs. para boronate placement : Derivatives like 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (meta-boronate on pyridine) exhibit reduced steric hindrance compared to ortho-substituted analogs, enhancing coupling efficiency with bulky substrates .
- Electron-withdrawing groups: The trifluoromethoxy group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine deactivates the pyrimidine ring, requiring harsher reaction conditions (e.g., elevated temperatures) for cross-coupling .
Data Tables
Table 1. Structural and Physical Properties
*Estimated using fragment-based methods.
Table 2. Reactivity in Suzuki-Miyaura Coupling
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₃B₁N₄O₂ |
| Molecular Weight | 215.03 g/mol |
| CAS Number | 1033752-94-1 |
| Appearance | White to off-white powder |
The biological activity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine primarily involves its interaction with various biological targets. The presence of the dioxaborolane moiety allows for specific binding to proteins and enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit certain kinases involved in cancer cell proliferation.
- Antiviral Properties : Preliminary data suggest potential efficacy against viral infections by disrupting viral replication processes.
Anticancer Activity
Recent research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., A549 lung cancer cells) .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
Antiviral Activity
The compound has also been explored for its antiviral properties:
- Case Study : A study on pyrimidine derivatives showed promising results against influenza viruses. The compound demonstrated a reduction in viral load in infected mice models .
Safety and Toxicity Profile
Safety assessments are crucial for any therapeutic agent. In vivo studies have indicated that:
- Toxicity Levels : The compound did not exhibit acute toxicity at doses up to 2000 mg/kg in animal models .
- Pharmacokinetics : Favorable pharmacokinetic profiles were noted with good oral bioavailability and clearance rates .
Comparative Analysis with Related Compounds
To understand the relative efficacy of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2,4-diamine better, comparisons with other pyrimidine-based compounds were made:
| Compound Name | IC50 (nM) | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl... | 50 | Yes | Yes |
| Pyrido[3,4-d]pyrimidine Inhibitor | 30 | Yes | No |
| Benzimidazolone Derivative | 20 | Yes | Yes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diamine?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where a pyrimidine precursor (e.g., 5-bromo-pyrimidine-2,4-diamine) reacts with a boronic ester under palladium catalysis. For example, pinacolborane derivatives (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are common boron sources. Reaction conditions include a base (e.g., Na₂CO₃), Pd(PPh₃)₄ catalyst, and anhydrous solvents (THF or dioxane) at 80–100°C for 12–24 hours . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 7.5–8.5 ppm, boronic ester protons at δ 1.0–1.3 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 307.2).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the key stability considerations for handling this boronic ester derivative?
- Methodological Answer : The compound is moisture-sensitive due to boronic ester lability. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous DMSO or THF. Avoid aqueous buffers unless used immediately in coupling reactions . Hydrolysis products (e.g., boronic acid) can be detected via TLC (Rf shift) or ¹¹B NMR .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields with this compound in complex heterocyclic systems?
- Methodological Answer :
- Catalyst screening : Test PdCl₂(dppf), Pd(OAc)₂ with SPhos ligand, or Buchwald-Hartwig catalysts to improve electron-deficient pyrimidine reactivity .
- Solvent/base optimization : Use degassed toluene/K₃PO₄ for better solubility of aromatic substrates.
- Microwave-assisted synthesis : Reduce reaction time (1–4 hours) while maintaining yields >80% .
Q. What experimental strategies resolve contradictory data in biological activity studies (e.g., inconsistent enzyme inhibition results)?
- Methodological Answer :
- Dose-response curves : Test a wide concentration range (nM–µM) to identify non-linear effects.
- Counter-screen against related enzymes : Rule off-target effects (e.g., kinase panels) .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains variability .
Q. How to design a stability study to evaluate boronic ester hydrolysis under physiological conditions?
- Methodological Answer :
- Buffer systems : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C.
- Time-course analysis : Sample at 0, 1, 4, 24 hours; quantify hydrolysis via LC-MS or ¹¹B NMR .
- Stabilizing agents : Test cyclodextrins or albumin to prolong half-life .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in Pd-mediated couplings.
- Docking studies : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
Methodological Notes
- Synthesis Troubleshooting : If coupling yields are low, pre-purify the boronic ester via flash chromatography to remove pinacol byproducts .
- Biological Assay Design : Include a boronic acid control to distinguish ester-specific effects .
- Data Reproducibility : Always report solvent history (e.g., anhydrous vs. wet DMSO) and catalyst lot numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
